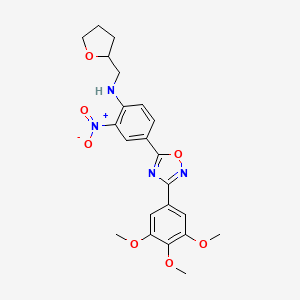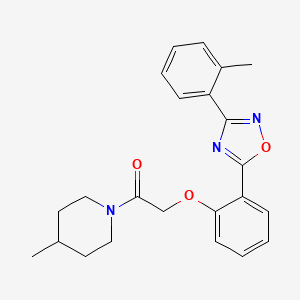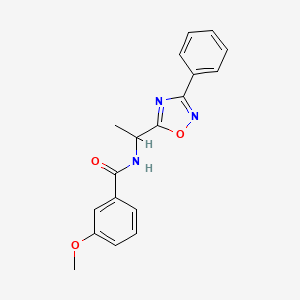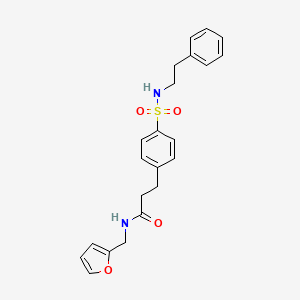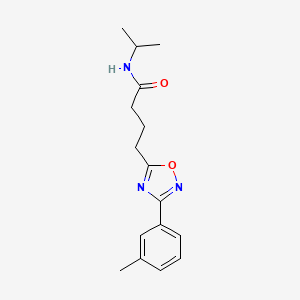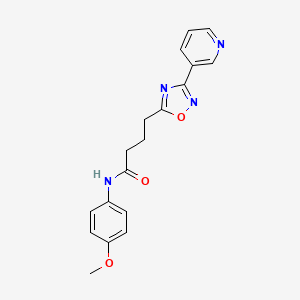
N'-(2H-1,3-benzodioxol-5-yl)-N-(prop-2-en-1-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N-(prop-2-en-1-yl)ethanediamide, commonly known as MDPV, is a synthetic cathinone that has gained popularity in the illicit drug market due to its stimulant effects. However, MDPV also has potential scientific research applications, particularly in the field of neuroscience.
Mechanism of Action
MDPV acts as a potent dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synapse, resulting in increased stimulation and euphoria. MDPV also has effects on other neurotransmitters, including norepinephrine and serotonin.
Biochemical and Physiological Effects:
MDPV has been shown to have a variety of biochemical and physiological effects. In addition to its stimulant effects, MDPV can also cause cardiovascular effects such as increased heart rate and blood pressure. It can also cause hyperthermia and dehydration. Long-term use of MDPV can lead to addiction and other negative health consequences.
Advantages and Limitations for Lab Experiments
MDPV has several advantages for use in lab experiments. Its potent dopamine reuptake inhibition makes it a valuable tool for studying the role of dopamine in the brain. However, its potential for abuse and negative health consequences limit its use in lab experiments. Additionally, the legal and ethical issues surrounding the use of MDPV also limit its use in research.
Future Directions
Future research on MDPV could focus on its effects on other neurotransmitters besides dopamine, as well as its potential therapeutic uses. Additionally, research could focus on developing safer and more effective dopamine reuptake inhibitors for use in treating disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Synthesis Methods
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common synthesis method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate and isopropylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
MDPV has potential scientific research applications, particularly in the field of neuroscience. Studies have shown that MDPV acts as a potent dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. This makes MDPV a valuable tool for studying the role of dopamine in the brain and its effects on behavior.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(2)14-5-3-13(4-6-14)10-20-22-19(24)18(23)21-15-7-8-16-17(9-15)26-11-25-16/h3-10,12H,11H2,1-2H3,(H,21,23)(H,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDJTYLBCWFFEB-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



